N-(2,2-dimethoxyethylidene)hydroxylamine
Description
Properties
CAS No. |
137424-93-2 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.1 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Aqueous or ethanol-based solvents are preferred to solubilize hydroxylamine hydrochloride. Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates.
-
Base Selection : Sodium carbonate or potassium bicarbonate (1.25–2.0 equivalents) neutralizes HCl, liberating free hydroxylamine for nucleophilic attack.
-
Temperature : Reactions proceed at 25–40°C to balance kinetics and product stability.
-
Molar Ratios : A 1:1 ratio of hydroxylamine to aldehyde minimizes side products like oximes or over-alkylation.
Example Protocol :
-
Dissolve hydroxylamine hydrochloride (1.0 mol) in deionized water (500 mL).
-
Add sodium carbonate (1.25 mol) and stir until fully dissolved.
-
Introduce 2,2-dimethoxyacetaldehyde (1.05 mol) dropwise over 1 hour at 30°C.
-
Monitor pH (7–9) and stir for 6–12 hours.
-
Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
Yield : 65–75% (crude), improving to 85% after recrystallization from hexane.
Protection-Deprotection Strategies
For sensitive substrates, temporary protection of hydroxylamine’s amine group enhances selectivity.
BOC Protection Methodology
Adapting methods from N-ethylhydroxylamine synthesis:
-
BOC Protection : React hydroxylamine hydrochloride with di-tert-butyl dicarbonate (2.2 equivalents) in water at 35–40°C to form N,O-bis-BOC-hydroxylamine.
-
Condensation : Treat the BOC-protected intermediate with 2,2-dimethoxyacetaldehyde in DMF using potassium carbonate as a base.
-
Deprotection : Cleave BOC groups with anhydrous HCl in ethyl acetate at 37°C.
Advantages :
Yield : 70–80% over three steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Condensation | 65–85 | 90–95 | Simplicity, fewer steps | Competing oxime formation |
| BOC Protection | 70–80 | 95–98 | High purity, scalable | Multi-step, cost-intensive reagents |
| Enzymatic Reduction | 50–60 | 85–90 | Eco-friendly, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethoxyethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various diazene derivatives and other nitrogen-containing compounds.
Scientific Research Applications
N-(2,2-dimethoxyethylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of diazene derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethylidene)hydroxylamine involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s effects are mediated through its ability to form diazene derivatives and other reactive intermediates, which can participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, functional, and metabolic differences between N-(2,2-dimethoxyethylidene)hydroxylamine and other hydroxylamine derivatives.
Structural and Functional Comparisons
Metabolic and Mechanistic Differences
- N-t-Butyl Hydroxylamine (NtBHA) : Acts as the active metabolite of phenylbutylnitrone (PBN), requiring lower concentrations (10 µM vs. 200 µM for PBN) for anti-senescence effects. Demonstrates superior cellular uptake due to its hydrophobic t-butyl group .
- N-(2-Methoxyphenyl)Hydroxylamine: Metabolized by CYP enzymes (e.g., CYP1A, CYP2E1) to o-anisidine and o-aminophenol.
- O-Ethyl Hydroxylamine : Exhibits antimicrobial properties via radical scavenging and ribonucleotide reductase inhibition. O-substitution limits direct antioxidant activity compared to N-substituted analogs .
- This compound (hypothesized) : The dimethoxyethylidene group may enhance metabolic stability or alter interactions with enzymes like CYPs, though specific data is lacking.
Research Implications and Gaps
- Metabolic Pathways : The dimethoxyethylidene group in this compound likely influences CYP-mediated metabolism, but experimental validation is needed.
- Antioxidant Efficacy : Comparative studies with NtBHA and N-benzyl hydroxylamine could clarify whether methoxy groups enhance or reduce radical scavenging.
Q & A
Q. What are the established synthetic routes for N-(2,2-dimethoxyethylidene)hydroxylamine, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The synthesis typically involves condensation reactions between hydroxylamine derivatives and dimethoxy-substituted carbonyl precursors. For example, reacting hydroxylamine hydrochloride with 2,2-dimethoxyacetaldehyde under acidic or neutral conditions can yield the target compound. Key steps include pH control (e.g., buffered solutions at pH 5–7) and temperature modulation (25–60°C) to optimize imine formation . Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethoxyethylidene group (e.g., methoxy proton signals at δ 3.2–3.5 ppm) and hydroxylamine moiety (NH resonance at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- X-ray Crystallography : Resolves spatial configuration, particularly the planar geometry of the ethylidene group .
Q. How is the stability of this compound influenced by storage conditions?
- Methodological Answer : Stability is highly sensitive to moisture and oxygen. Store under inert atmosphere (N/Ar) at –20°C in amber vials to prevent photodegradation. Decomposition products (e.g., nitroxides or dimethoxyacetone) can be monitored via:
- HPLC-UV : Track degradation kinetics using a C18 column and mobile phase (acetonitrile/water, 70:30 v/v) .
- TLC : Spotting on silica plates with visualization via ninhydrin spray for amine/byproduct detection .
Advanced Research Questions
Q. How do the electron-donating dimethoxy groups modulate the compound’s reactivity in nucleophilic additions compared to non-substituted analogs?
- Methodological Answer : The dimethoxy groups stabilize the ethylidene moiety through hyperconjugation, reducing electrophilicity at the carbonyl carbon. This contrasts with non-substituted analogs (e.g., N-ethylidenehydroxylamine), which exhibit faster reaction rates in nucleophilic additions. To quantify this:
- Kinetic Studies : Compare rate constants for reactions with Grignard reagents (e.g., MeMgBr) in THF at 0°C. Dimethoxy-substituted derivatives show 2–3× slower kinetics due to steric and electronic effects .
- DFT Calculations : Analyze LUMO energy levels; dimethoxy substitution raises LUMO by ~0.5 eV, decreasing electrophilicity .
Q. How can contradictions in reported catalytic efficiencies of this compound as a ligand in transition-metal complexes be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and metal coordination geometry. Systematic approaches include:
- Controlled Solvent Screening : Test coordination in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Polar solvents may disfavor chelation due to competitive solvation .
- XAS/XANES Spectroscopy : Resolve metal-ligand bonding modes (e.g., monodentate vs. bidentate coordination) .
- Catalytic Activity Assays : Compare turnover frequencies (TOF) in model reactions (e.g., hydrogenation of styrene) under standardized conditions .
Q. What mechanistic insights explain the compound’s role in [2+2] photocycloaddition reactions?
- Methodological Answer : The hydroxylamine group acts as a photosensitizer, facilitating triplet-energy transfer. Key methodologies:
- Laser Flash Photolysis : Track transient species (e.g., triplet diradicals) with nanosecond resolution .
- Isotopic Labeling : Use N-labeled hydroxylamine to trace nitrogen migration in cycloadducts via MS/MS .
- Computational Modeling : TD-DFT simulations predict excitation wavelengths (e.g., λmax ≈ 320 nm) and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
